molecular formula C10H15Br2NOS B13939457 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol CAS No. 62673-57-8

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol

Katalognummer: B13939457
CAS-Nummer: 62673-57-8
Molekulargewicht: 357.11 g/mol
InChI-Schlüssel: GZUSIFUBQTZVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is a chemical compound with the molecular formula C10H15Br2NOS and a molecular weight of 357.11 g/mol . This compound is characterized by the presence of a thienyl group substituted with two bromine atoms and an ethanol moiety linked to a tert-butylamino group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol typically involves the reaction of 4,5-dibromo-2-thiophenemethanol with tert-butylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62673-57-8

Molekularformel

C10H15Br2NOS

Molekulargewicht

357.11 g/mol

IUPAC-Name

2-(tert-butylamino)-1-(4,5-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-5-7(14)8-4-6(11)9(12)15-8/h4,7,13-14H,5H2,1-3H3

InChI-Schlüssel

GZUSIFUBQTZVSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(C1=CC(=C(S1)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.